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Compound of Interest

Compound Name: 3,5-Dihydroxyflavone

CAS No.: 6665-69-6

Cat. No.: B191088 Get Quote

3,5-Dihydroxyflavone is a member of the flavonoid family, a class of polyphenolic compounds

widely recognized for their potential therapeutic properties, including antioxidant and anti-

inflammatory activities. Its core structure, consisting of a C6-C3-C6 carbon skeleton, imparts a

rigid, largely hydrophobic character, which is sparingly functionalized with two hydroxyl groups.

The precise positioning of these hydroxyl groups at the 3 and 5 positions governs the

molecule's electronic properties, hydrogen bonding capabilities, and, critically, its solubility.

For researchers in drug discovery and development, the solubility of a lead compound is a

paramount concern. It dictates the compound's bioavailability, influences formulation strategies,

and ultimately impacts its therapeutic efficacy. Poor aqueous solubility can be a significant

barrier to clinical translation, necessitating advanced formulation techniques or chemical

modification. This guide provides a comprehensive overview of the solubility of 3,5-
dihydroxyflavone, grounding the discussion in fundamental physicochemical principles and

established experimental methodologies. While specific quantitative solubility data for 3,5-
dihydroxyflavone is not extensively reported in public literature, we will draw upon data from

its close and well-studied isomer, chrysin (5,7-dihydroxyflavone), to illustrate the core concepts

and behaviors that govern this class of molecules.
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The solubility of a compound is intrinsically linked to its molecular structure and resulting

physicochemical properties. The flavone backbone is largely nonpolar, while the hydroxyl

groups provide sites for hydrogen bonding, creating a molecule with dual hydrophobic and

hydrophilic character.

Key physicochemical parameters for 3,5-dihydroxyflavone are summarized below. These

values help in predicting its behavior in different solvent systems.

Property Value Source

Molecular Formula C₁₅H₁₀O₄ [1]

Molecular Weight 254.24 g/mol [1]

Melting Point 145-146 °C [1]

Predicted pKa 6.58 ± 0.40 [1]

Predicted logP (o/w)
3.477 (for isomer 3-

hydroxyflavone)
[2]

The predicted pKa suggests that the hydroxyl groups have weak acidic character, implying that

solubility in aqueous media could be enhanced at pH values above 6.58, where the molecule

would exist in its more soluble anionic form. The high predicted octanol-water partition

coefficient (logP) indicates a strong preference for nonpolar environments over water,

classifying it as a lipophilic compound.[3]

Solubility in Water and Organic Solvents
Consistent with its lipophilic nature, 3,5-dihydroxyflavone and its isomers are known to be

poorly soluble in water but exhibit significantly better solubility in organic solvents. The data for

the closely related isomer, chrysin, quantitatively illustrates this principle. Chrysin is reported to

have an extremely low aqueous solubility of less than 1 µg/mL.[3] In contrast, its solubility in

organic solvents is substantially higher.
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Solvent
Reported Solubility of
Chrysin (5,7-
Dihydroxyflavone)

Source

Water < 1 µg/mL [3]

DMSO ~30 mg/mL [4]

Dimethylformamide (DMF) ~30 mg/mL [4]

Ethanol

Solubility increases with

temperature and ethanol

concentration in water

mixtures.

[5]

Acetone
Soluble (used as a solvent for

preparing solid dispersions).
[6]

Acetonitrile
Studied as a solvent for

various flavonoids.
[7]

tert-Amyl Alcohol
Studied as a solvent for

various flavonoids.
[7]

Factors Influencing Solubility: A Deeper Dive
The solubility of 3,5-dihydroxyflavone is not a fixed value but is dynamically influenced by

several environmental factors. Understanding these factors is crucial for controlling its behavior

in experimental and formulation settings.

Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is central here. Water is a highly polar, protic solvent that

forms strong hydrogen bond networks. While the hydroxyl groups of 3,5-dihydroxyflavone can

act as hydrogen bond donors and acceptors, the large, nonpolar aromatic backbone disrupts

the water structure, making dissolution energetically unfavorable. Organic solvents like DMSO,

DMF, and ethanol are more effective because they are less polar and can engage in favorable

van der Waals interactions with the flavonoid's aromatic rings while also accommodating

hydrogen bonds with the hydroxyl groups.
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Temperature
The dissolution of flavonoids like chrysin is typically an endothermic process, meaning that

solubility increases with temperature.[5] This relationship is governed by the thermodynamics

of the system. Supplying thermal energy helps overcome the lattice energy of the solid

flavonoid and the energy required to create a cavity in the solvent. Studies on chrysin in

ethanol-water mixtures have consistently shown a positive correlation between temperature

and solubility over ranges such as 293.15 K to 323.15 K (20 °C to 50 °C).[5][8][9][10]

pH and Ionization
The phenolic hydroxyl groups on the flavone structure are weakly acidic. In aqueous solutions,

their state of ionization is dependent on the pH of the medium.

At acidic or neutral pH: The molecule remains in its neutral, protonated form, which has very

low water solubility.

At alkaline pH (pH > pKa): The hydroxyl groups deprotonate to form phenolate anions. The

introduction of a negative charge significantly increases the molecule's polarity and its ability

to interact favorably with water molecules, thereby increasing its solubility.[7]

Co-solvency
The solubility of poorly water-soluble compounds can be dramatically increased by adding a

water-miscible organic solvent, a technique known as co-solvency. For flavonoids, mixtures of

ethanol and water are commonly used. Research has demonstrated that the solubility of

chrysin increases as the proportion of ethanol in the ethanol-water mixture is enriched.[5][10]

The ethanol acts as a co-solvent by reducing the overall polarity of the solvent system, making

it more favorable for the hydrophobic flavone backbone.

Standard Protocol for Experimental Solubility
Determination
A reliable and reproducible method for determining solubility is essential. The isothermal shake-

flask method is a gold-standard technique for measuring equilibrium solubility.[11]
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Step-by-Step Methodology: Isothermal Shake-Flask
Method

Preparation: Add an excess amount of solid 3,5-dihydroxyflavone to a known volume of the

selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., a glass

vial with a Teflon-lined cap).

Causality: Using an excess of the solid ensures that the solution reaches saturation, which

is the definition of equilibrium solubility. A sealed container prevents solvent evaporation,

which would alter the concentration.

Equilibration: Place the container in an isothermal shaker or incubator set to a constant

temperature. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure

that equilibrium is reached.

Causality: Continuous agitation facilitates the dissolution process. A sufficient equilibration

time is critical; preliminary experiments should be run to determine the time required to

reach a plateau in concentration, confirming that equilibrium has been established.[7][11]

Phase Separation: After equilibration, allow the suspension to stand without agitation at the

same constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved

solid to settle.[11]

Causality: This step is crucial to avoid aspirating solid particles during sampling, which

would lead to an overestimation of solubility. Centrifugation at the same temperature can

be used as an alternative or additional step.

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant.

Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g.,

0.22 µm PVDF or PTFE) to remove any remaining microscopic particles.

Causality: Filtration is a mandatory step to ensure only the dissolved compound is

measured. The filter material must be chosen carefully to prevent adsorption of the

analyte.

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a

concentration within the linear range of the analytical method. Analyze the concentration of
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3,5-dihydroxyflavone using a validated analytical technique such as High-Performance

Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Causality: A pre-established calibration curve with known standards is required for

accurate quantification.[10]

Validation: The experiment should be repeated multiple times (at least n=3) to ensure the

results are reproducible and to calculate the standard deviation.[7]

Workflow for Solubility Determination
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1. Preparation

2. Equilibration

3. Phase Separation

4. Sampling & Filtration

5. Quantification
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Caption: Isothermal shake-flask experimental workflow.
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Strategies for Solubility Enhancement
For drug development, the native solubility of 3,5-dihydroxyflavone is often insufficient.

Several formulation strategies can be employed to improve its aqueous solubility and

bioavailability.

Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a

hydrophilic polymer matrix. The lack of a crystal lattice reduces the energy required for

dissolution.[6]

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate

hydrophobic guest molecules like flavonoids within their central cavity, forming an inclusion

complex that has a hydrophilic exterior and is much more water-soluble.[12][13]

Conclusion
3,5-Dihydroxyflavone, like many flavonoids, is a lipophilic molecule with inherently low

aqueous solubility. Its dissolution is significantly greater in polar aprotic and protic organic

solvents. Key factors including temperature, pH, and the use of co-solvents can be

manipulated to enhance its solubility. For research and development purposes, a thorough

understanding of these principles is essential, and the application of standardized protocols like

the isothermal shake-flask method is critical for generating reliable and comparable data. The

challenges posed by its poor water solubility can be overcome through established formulation

strategies, paving the way for the effective development of 3,5-dihydroxyflavone as a

potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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